Product packaging for 4-Cyclopropylpyridine hydrochloride(Cat. No.:CAS No. 5046-52-6)

4-Cyclopropylpyridine hydrochloride

Cat. No.: B2749674
CAS No.: 5046-52-6
M. Wt: 155.63
InChI Key: UEUAZEKDTZMQLK-UHFFFAOYSA-N
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Description

4-Cyclopropylpyridine hydrochloride (CAS 5046-52-6) is a chemical compound with the molecular formula C 8 H 10 ClN and a molecular weight of 155.62 g/mol . It is the hydrochloride salt of 4-Cyclopropylpyridine (CAS 4904-21-6), a structure featuring a pyridine ring substituted at the 4-position with a cyclopropyl group . This specific molecular architecture makes it a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. The compound is listed under MDL number MFCD31616759 . As a key synthetic intermediate , this compound is primarily used in research and development laboratories to construct more complex molecules. Its applications often include serving as a precursor in metal-catalyzed cross-coupling reactions, such as those described in synthetic literature, where it can be used to create novel compounds for pharmaceutical and material science applications . The cyclopropyl group attached to the pyridine ring can impart significant steric and electronic properties to the resulting molecules, which is a desirable trait in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B2749674 4-Cyclopropylpyridine hydrochloride CAS No. 5046-52-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c1-2-7(1)8-3-5-9-6-4-8;/h3-7H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUAZEKDTZMQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5046-52-6
Record name 4-cyclopropylpyridine hydrochloride
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Advanced Synthetic Methodologies for 4 Cyclopropylpyridine Hydrochloride

Retrosynthetic Analysis and Strategic Precursor Selection for 4-Cyclopropylpyridine (B1598168) Hydrochloride

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comscripps.edu For 4-cyclopropylpyridine hydrochloride, this analysis reveals two primary strategic approaches: constructing the pyridine (B92270) ring with the cyclopropyl (B3062369) group already attached to a precursor, or introducing the cyclopropyl moiety onto a pre-existing pyridine scaffold.

Approaches Utilizing Pyridine Ring Construction

The synthesis of the pyridine ring itself is a well-established field, with methods like the Hantzsch pyridine synthesis and Bönnemann–Pinner synthesis being traditional examples. ijarsct.co.in However, modern approaches often favor multicomponent reactions (MCRs) and cycloaddition strategies for their efficiency and atom economy. bohrium.combaranlab.org

One can envision building the pyridine ring with the cyclopropyl group already present on one of the precursors. For instance, a cyclopropyl-containing carbonyl compound could be condensed with other components to form the pyridine ring. baranlab.org These methods often offer high convergence and allow for the rapid assembly of complex pyridine derivatives. nih.govmdpi.com

Table 1: Selected Pyridine Ring Construction Methods

MethodDescriptionKey Features
Hantzsch Pyridine Synthesis Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. baranlab.orgForms dihydropyridine, requiring a subsequent oxidation step. acsgcipr.org
Kröhnke Pyridine Synthesis Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.orgGood yields for a variety of substituents. baranlab.org
[4+2] Cycloaddition Diels-Alder reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation. baranlab.orgA straightforward approach to the pyridine core. baranlab.org
Multicomponent Reactions (MCRs) One-pot reactions involving three or more starting materials to form a complex product. bohrium.comresearchgate.netHigh atom economy, reduced waste, and operational simplicity. bohrium.comnih.gov

Approaches Involving Cyclopropyl Group Introduction onto a Pyridine Scaffold

Alternatively, the synthesis can commence with a pre-formed pyridine ring, followed by the introduction of the cyclopropyl group at the 4-position. This strategy is advantageous when a variety of substituted pyridines are readily available. The introduction of the cyclopropyl group can be achieved through several methods, with cross-coupling reactions being particularly prominent. arkat-usa.org

A common precursor for this approach is a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine (B75155). This halo-substituted pyridine can then undergo a cross-coupling reaction with a cyclopropylating agent. Another strategy involves the reaction of 4-vinylpyridine (B31050) with reagents like dimethylsulfonium methylide to form the cyclopropane (B1198618) ring. acs.org

Detailed Mechanistic Pathways in the Synthesis of this compound

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Cyclopropylation Reactions on Pyridine Nuclei

The introduction of a cyclopropyl group onto a pyridine ring can be accomplished through various cyclopropanation reactions. One such method involves the reaction of a vinylpyridine with a carbene or carbene equivalent. For example, the reaction of 4-vinylpyridine with a diazocompound in the presence of a suitable catalyst can generate a cyclopropylpyridine. arkat-usa.org Another approach is the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide reacts with an α,β-unsaturated carbonyl compound, which can be an analogue of a vinylpyridine system. acs.org

The mechanism of the Corey-Chaykovsky reaction with 4-vinylpyridine likely proceeds through a Michael-type addition of the sulfonium ylide to the vinyl group, forming a stabilized carbanion intermediate. This intermediate then undergoes an intramolecular nucleophilic displacement to form the cyclopropane ring and dimethyl sulfide (B99878) as a byproduct. acs.org

Palladium-Catalyzed Coupling Strategies and Related Cross-Couplings for this compound Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. uiowa.edu The Suzuki-Miyaura coupling is a particularly effective method for introducing a cyclopropyl group onto a pyridine ring. arkat-usa.orgresearchgate.netmdpi.com This reaction typically involves the coupling of a halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with cyclopropylboronic acid or one of its derivatives in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halopyridine to form a palladium(II) intermediate.

Transmetalation: The cyclopropyl group is transferred from the boronic acid derivative to the palladium(II) center, typically facilitated by a base.

Reductive Elimination: The cyclopropylpyridine product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, with bulky and electron-rich phosphine (B1218219) ligands often being employed. researchgate.netmdpi.com

Table 2: Key Parameters in Palladium-Catalyzed Cross-Coupling for 4-Cyclopropylpyridine Synthesis

ParameterDescriptionExamples
Palladium Precatalyst The source of the active palladium(0) catalyst.Pd(OAc)₂, Pd(dppf)Cl₂. researchgate.netmdpi.com
Ligand Stabilizes the palladium center and influences reactivity.Tricyclohexylphosphine (PCy₃), cataCXium A, SPhos. researchgate.netmdpi.com
Base Activates the boronic acid derivative for transmetalation.K₃PO₄, Cs₂CO₃. researchgate.net
Solvent Influences solubility and reaction kinetics.Toluene/Water, DMF. researchgate.netbohrium.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.netnih.gov In the synthesis of this compound, these principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the starting materials into the final product, such as multicomponent reactions. bohrium.comnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.netrsc.org

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. bohrium.comresearchgate.net Palladium-catalyzed reactions are a prime example, although efforts are ongoing to replace transition metals with more sustainable alternatives. preprints.org

Energy Efficiency: Using methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.netnih.gov

For instance, the development of one-pot, multicomponent syntheses of pyridine derivatives under microwave irradiation represents a significant step towards a greener synthetic route. researchgate.netnih.gov Similarly, exploring metal-free cross-coupling reactions is an active area of research to circumvent the reliance on potentially toxic and expensive transition metals. preprints.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

The efficiency of synthesizing this compound is highly dependent on the meticulous optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the catalytic system employed.

The selection of an appropriate solvent is a critical factor that can significantly influence the rate and outcome of pyridine synthesis. The solvent's polarity, boiling point, and its ability to dissolve reactants and stabilize transition states are all crucial considerations. nih.govresearchgate.net For instance, polar aprotic solvents like DMSO have been shown to accelerate certain reactions by promoting specific reaction mechanisms, while protic solvents might favor different pathways. nih.gov The interplay between solvent and temperature is also vital; optimizing the reaction temperature can lead to a substantial increase in yield and a reduction in reaction time. researchgate.net However, excessively high temperatures can lead to side reactions and impurity formation. researchgate.net

The optimal temperature for a given reaction is often determined empirically. For example, in related heterocyclic syntheses, it has been demonstrated that while a reaction may proceed at room temperature, elevating the temperature to a specific point (e.g., 76°C) can result in a dramatic increase in isolated yield. researchgate.net This optimization prevents the degradation of products that might occur at even higher temperatures. researchgate.net

Table 1: Effect of Solvent and Temperature on a Representative Pyridine Synthesis

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane2545
2Toluene8065
3Ethanol7885
4Water10070
5EthanolReflux (78)97
6n-Hexane60Low
7CCl₄70Low

This table is a generalized representation based on findings for heterocyclic syntheses, illustrating how solvent and temperature changes can impact product yield. Specific results for this compound would require targeted experimental investigation.

Catalysts are fundamental to many modern synthetic routes for pyridines, enabling transformations that would otherwise be inefficient or unfeasible. The choice of catalyst and its loading level must be carefully tailored to the specific reaction. Nickel-based catalysts, for example, are widely used in various hydrogenation and cross-coupling reactions that can be part of a synthetic sequence leading to functionalized pyridines. mdpi.com The development of single-atom catalysts (SACs) represents a frontier in this area, offering the potential for extremely high activity and selectivity at ultra-low loading concentrations. nih.gov

For instance, single-atom iron catalysts have demonstrated turnover frequencies (TOFs) that are orders of magnitude higher than conventional nanoparticle catalysts in related hydrogenation reactions. nih.gov The precise coordination environment of the metal atom (e.g., Ni-N₄ vs. Ni-N₃ sites) can significantly influence selectivity for the desired product. mdpi.com Optimizing the catalyst loading is a balancing act; sufficient catalyst is needed for an efficient reaction rate, but excessive loading can lead to increased costs and potential contamination of the product.

Table 2: Comparison of Catalyst Systems in Heterocyclic Synthesis

Catalyst TypeMetalSupport/LigandTypical LoadingKey Advantages
NanoparticleNickelRaney NiHighWidely used, versatile for hydrogenation
Single-Atom (SAC)IronN-Doped Carbon<0.1 wt%Extremely high TOF, high atom efficiency
HomogeneousNickel(ArO)₃PVariableUsed in specific carbonylation/cyanation
Single-Atom (SAC)NickelCeO₂High (e.g., 7.5 wt%)High activity, tolerance to harsh conditions

Achieving research-grade purity for this compound necessitates robust isolation and purification protocols. The typical procedure involves a series of steps designed to separate the target compound from unreacted starting materials, catalysts, and byproducts. promega.com

A standard purification workflow begins after the reaction is complete. The initial step is often a workup procedure, which may involve quenching the reaction mixture and performing a liquid-liquid extraction to separate the crude product into an organic layer. For basic compounds like pyridines, washing with an acidic aqueous solution (e.g., 1 M HCl) can be used to extract the product into the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. uiowa.edu

Following initial extraction, chromatographic techniques are commonly employed for further purification. Column chromatography using silica (B1680970) gel is a powerful method for separating compounds based on polarity. promega.com The final step is often crystallization, where the purified compound is dissolved in a suitable solvent system and allowed to slowly form crystals, a process that excludes impurities and can yield a product of very high purity. epo.org The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Table 3: General Protocol for Isolation and Purification

StepProcedurePurpose
1. Reaction Quench Addition of water or a suitable quenching agent.To stop the reaction and neutralize reactive species.
2. Extraction Liquid-liquid extraction with an appropriate organic solvent and aqueous washes (e.g., acidic, basic, brine).To perform initial separation of the product from salts and highly polar/non-polar impurities.
3. Drying & Concentration Drying the organic layer (e.g., with MgSO₄ or Na₂SO₄) followed by solvent removal under reduced pressure.To remove residual water and concentrate the crude product.
4. Chromatography Column chromatography on silica gel with a defined eluent system.To separate the target compound from closely related impurities based on polarity.
5. Crystallization Dissolving the purified solid in a minimal amount of a hot solvent and allowing it to cool slowly.To achieve the highest possible purity by forming a crystal lattice that excludes impurities.
6. Final Drying Drying the crystals under vacuum.To remove any residual solvent from the final product.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory bench to a pilot plant is a complex process that involves more than simply increasing the volume of reactants. adesisinc.com Several critical factors must be addressed to ensure the process remains safe, efficient, and economically viable at a larger scale. richmanchemical.comreddit.com

One of the most significant challenges in scaling up is managing heat transfer. reddit.com Reactions that are easily controlled in a small flask can become dangerously exothermic in a large reactor due to the decrease in the surface-area-to-volume ratio. This requires a shift from simple heating mantles or ice baths to jacketed reactors with sophisticated temperature control systems. researchgate.net

Mass transfer and mixing also become critical. reddit.com Ensuring that all reactants are interacting effectively in a large volume requires powerful and properly designed agitation systems, a factor that is often trivial at the lab scale. Inadequate mixing can lead to localized "hot spots," reduced yields, and an increase in byproduct formation.

Other key considerations for pilot-scale synthesis include:

Materials of Construction : Reactors at the pilot scale may be made of glass-lined steel, stainless steel, or other alloys, and their compatibility with the reaction chemistry must be verified. richmanchemical.com

Reagent Addition : The rate and method of adding reagents, which might be done all at once in the lab, often need to be carefully controlled via pumps over an extended period at the pilot scale. richmanchemical.com

Downstream Processing : Solid-liquid separations (e.g., filtration, centrifugation) and solvent handling, which are straightforward in the lab, can become major operational bottlenecks and cost centers at a larger scale. hazenresearch.com

Safety Protocols : A thorough safety review is essential to identify potential hazards that may not be apparent at the small scale, ensuring that the process is designed with appropriate safety measures for larger quantities of chemicals. hazenresearch.com

Successfully navigating the transition from lab to pilot plant requires a multidisciplinary approach, bridging the gap between research chemistry and chemical engineering to ensure a robust and scalable manufacturing process. adesisinc.com

Chemical Reactivity and Transformative Chemistry of 4 Cyclopropylpyridine Hydrochloride

Electrophilic and Nucleophilic Substitution Reactions of 4-Cyclopropylpyridine (B1598168) Hydrochloride

The reactivity of the 4-cyclopropylpyridine core is characterized by the distinct chemical properties of the pyridine (B92270) ring and its nitrogen atom. The hydrochloride form, where the nitrogen is protonated to form a pyridinium (B92312) salt, significantly influences these reactions.

The pyridine ring is structurally related to benzene (B151609) but with one carbon atom replaced by a more electronegative nitrogen atom. wikipedia.org This nitrogen atom imparts a dipole moment to the ring and reduces the electron density at the carbon atoms, particularly at the C2, C4, and C6 positions. imperial.ac.uk Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, exhibiting reactivity more akin to nitrobenzene. wikipedia.orguoanbar.edu.iq In the case of 4-cyclopropylpyridine hydrochloride, the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making electrophilic substitution extremely difficult and requiring harsh reaction conditions. uoanbar.edu.iqgcwgandhinagar.comuomustansiriyah.edu.iq

Conversely, the electron-deficient nature of the pyridinium ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com Nucleophilic attack is strongly favored at the C2 and C4 positions because the resulting anionic intermediate (a Meisenheimer complex) is stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.com In 4-cyclopropylpyridine, the C4 position is occupied, directing nucleophilic attack primarily to the C2 position. This reactivity allows for the displacement of leaving groups (like halogens) at these positions. youtube.comstackexchange.com While the parent compound lacks a leaving group, derivatization can introduce one, enabling subsequent nucleophilic substitutions.

Palladium-catalyzed reactions have also been explored for the functionalization of cyclopropyl-substituted pyridines. For instance, the C–H iodination of 2-cyclopropylpyridines has been achieved using Pd(OAc)₂ as a catalyst and iodoacetic acid (IOAc) as the oxidant, demonstrating a pathway for direct functionalization, although yields can be modest and sensitive to the substrate's structure. nih.gov

Table 1: Reactivity at the Pyridine Ring of this compound

Reaction Type Reactivity Preferred Position(s) Rationale
Electrophilic Substitution Very Low C3 The pyridine nitrogen is electronegative and protonated, strongly deactivating the ring. imperial.ac.ukuoanbar.edu.iqgcwgandhinagar.com Attack at C3 avoids placing a positive charge on the already positive nitrogen in the reaction intermediate. uomustansiriyah.edu.iq
Nucleophilic Substitution High C2, C4 The ring is electron-deficient. The intermediate formed from attack at C2 or C4 is stabilized by delocalization of the negative charge onto the nitrogen atom. uoanbar.edu.iqstackexchange.com

The lone pair of electrons on the nitrogen atom of pyridine makes it basic and nucleophilic, similar to a tertiary amine. wikipedia.org In this compound, this basicity is already expressed through protonation by hydrochloric acid to form the pyridinium salt.

Further reactions at the nitrogen are still possible. For example, alkylation can occur when treated with alkyl halides, leading to the formation of quaternary pyridinium salts. wikipedia.org This process further enhances the ring's positive charge, increasing its reactivity towards nucleophiles. wikipedia.org

Another key reaction is oxidation. Pyridine and its derivatives can be oxidized at the nitrogen atom using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to form pyridine N-oxides. wikipedia.orgimperial.ac.uk This transformation is significant as it alters the electronic properties of the ring, making it more amenable to certain substitution reactions.

Ring-Opening and Functionalization Reactions of the Cyclopropyl (B3062369) Moiety in this compound

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.gov However, in the context of the 4-pyridyl system, there is a notable electronic interaction between the cyclopropane (B1198618) ring and the pyridinium cation, which can influence its stability. dss.go.th

Studies on related compounds, such as trans-2-(4-pyridyl)-α,α-diphenylcyclopropanemethanol, have shown that the cyclopropane ring is surprisingly resistant to cleavage under acidic conditions. dss.go.th This stability is attributed to the electronic communication between the positively charged pyridinium ring and the cyclopropyl group. When cleavage does occur, it can lead to butene derivatives. dss.go.th

In contrast, reactions under superacidic conditions can force the ring to open. For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in the presence of triflic acid leads to protolytic cleavage of the distal (C2-C3) bond of the cyclopropane ring. nih.gov This regioselectivity is explained by the weakening of the distal bond by the σ-withdrawing ammonium (B1175870) group and charge-charge repulsion effects in the transition state. nih.gov The resulting dicationic intermediate can then be trapped by nucleophiles like benzene. nih.gov

Functionalization of the cyclopropyl ring without ring-opening is challenging. Palladium-catalyzed methods aimed at C-H functionalization have been investigated, but these reactions are often complicated by competing C-C bond activation of the strained cyclopropane ring. nih.gov

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for creating new chemical entities with potentially novel properties. These strategies involve either synthesizing analogs with modified core structures or introducing new functional groups.

The synthesis of novel analogs can be achieved by modifying or replacing either the pyridine or the cyclopropyl moiety. For instance, analogs of related cyclopropyl-pyridyl compounds have been prepared where the pyridine ring is replaced by other groups, or where the cyclopropane ring is substituted with olefinic or acetylenic linkages. dss.go.th

Cross-coupling reactions are powerful tools for creating analogs. The Suzuki-Miyaura coupling, for example, can be used to couple cyclopropylboronic acid with halopyridines to form the cyclopropylpyridine core. rsc.org This methodology can be extended to synthesize a variety of functionalized cyclopropyl-heteroaryl systems, such as cyclopropylthiophenes, which serve as templates for further derivatization. researchgate.net The synthesis of complex cyclopropyl nucleoside analogues has also been successfully achieved through multi-step reaction sequences. nih.gov

The introduction of new functional groups can significantly alter the chemical and physical properties of the parent molecule. This can be accomplished through various derivatization reactions. sigmaaldrich.comresearchgate.net

Functional groups can be introduced onto the pyridine ring via nucleophilic aromatic substitution, provided a suitable leaving group is present. stackexchange.comsmolecule.com Direct C-H functionalization, such as the previously mentioned palladium-catalyzed iodination, offers a more direct route to introduce halogens, which can then serve as handles for further cross-coupling reactions. nih.gov

On the other hand, derivatization can target substituents on the molecule. For example, if a carboxyl group were present on the cyclopropyl ring, it could be converted into an amide, ester, or other functionalities. masterorganicchemistry.compressbooks.pub Similarly, a nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid. smolecule.com These transformations allow for the creation of a library of compounds with diverse chemical properties from a single precursor.

Table 2: Examples of Derivatization and Functionalization Strategies

Strategy Reagents/Method Resulting Functional Group/Analog Reference
Analog Synthesis Suzuki-Miyaura Coupling (e.g., halopyridine + cyclopropylboronic acid) Cyclopropyl-heteroaryl scaffold rsc.org
Analog Synthesis Multi-step synthesis (alkylation, ring-opening, etc.) Cyclopropyl nucleoside analogues nih.gov
Functionalization Pd(OAc)₂ / IOAc Iodinated pyridine ring nih.gov
Functionalization Nucleophilic Aromatic Substitution (with NuH) Substituted pyridine ring (e.g., amino, alkoxy) youtube.comstackexchange.com
Functionalization Reduction of Nitrile (e.g., with LiAlH₄) Amine smolecule.com
Functionalization Oxidation of Nitrogen (e.g., with m-CPBA) Pyridine N-oxide wikipedia.orgimperial.ac.uk

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving the 4-cyclopropylpyridine moiety is a nuanced subject, largely governed by the nature of the reaction and the specific site of transformation. The inherent structure of this compound does not possess a stereocenter, meaning the molecule itself is achiral. Stereochemical considerations arise during reactions that either introduce a new chiral center or are influenced by external chiral agents.

Currently, specific studies detailing the stereochemical outcomes of reactions directly involving this compound are not extensively reported in the literature. However, by examining reactions of substituted pyridines and cyclopropanes, we can infer the key stereochemical challenges and potential strategies.

A significant challenge in pyridine chemistry is achieving high stereoselectivity in functionalization reactions. For instance, intermolecular radical additions to the pyridine ring often proceed with low stereocontrol due to the conformational instability of the radical intermediates. A contemporary approach to overcome this involves the use of chiral catalysts. nih.govacs.orgacs.org Chiral Brønsted acids, for example, can coordinate to the pyridine nitrogen, activating the ring for radical addition while creating a chiral environment that can influence the trajectory of the incoming reactant, thereby inducing asymmetry. nih.gov This strategy has been successfully applied in enantioselective Minisci-type additions to pyridines and could theoretically be applied to 4-cyclopropylpyridine. nih.govacs.orgacs.org

Modern catalytic methods have enabled highly enantioselective functionalizations at various positions of the pyridine ring, which were previously challenging. These methods often involve the use of sophisticated chiral ligands in combination with transition metals or organocatalysts.

Table 1: Examples of Stereoselective Pyridine Functionalization Strategies

PositionReaction TypeCatalyst/MethodEnantioselectivity (ee)
C2AlkylationChiral phosphine (B1218219) oxide-ligated Ni–Al bimetallic catalystUp to 97%
C3AllylationTandem borane (B79455) and iridium catalysisUp to >99%
C3AllenylationIridium(I)/(P,olefin) complex with oxazino pyridinesUp to >99.9:0.1 er
C4β-pyridylation of enalsN-heterocyclic carbene (NHC) catalysisExcellent

This table summarizes general strategies for stereoselective pyridine functionalization that could be relevant for developing chiral reactions involving 4-cyclopropylpyridine. Data sourced from various studies on substituted pyridines. nih.govacs.orgacs.orgchemrxiv.orgnih.gov

Reactions involving the cyclopropyl group also have important stereochemical aspects. The three-membered ring is rigid, and its substituents have a fixed spatial relationship. Reactions that proceed via ring-opening can lead to products with defined stereochemistry depending on the mechanism (e.g., conrotatory or disrotatory electrocyclic ring-opening). Furthermore, the development of stereospecific reactions of related silacyclopropanes, which can be converted to various functional groups, highlights the potential for high stereochemical control in transformations of three-membered rings. nih.gov

Mechanistic Investigations of Key Chemical Transformations of this compound

The chemical reactivity of 4-cyclopropylpyridine is marked by the interplay between the aromatic pyridine ring and the strained cyclopropyl group. Mechanistic studies have focused on understanding how this interplay dictates the outcome of various transformations, particularly in radical and metal-catalyzed reactions.

A key mechanistic pathway that has been investigated is the photochemical functionalization of pyridines. acs.orgnih.gov In this process, the pyridine nitrogen is first protonated by a Brønsted acid catalyst, such as a dithiophosphoric acid. This protonation is crucial as it significantly lowers the reduction potential of the pyridine ring, making it susceptible to single-electron transfer (SET). acs.org Upon visible-light irradiation, an electron donor–acceptor (EDA) complex can form, leading to the generation of a pyridinyl radical. acs.orgnih.gov

The fate of this pyridinyl radical is where the cyclopropyl group plays a critical role as a mechanistic probe. The high strain energy of the three-membered ring facilitates its rapid ring-opening to form a more stable, delocalized radical. Specifically, the C4-cyclopropylpyridinyl radical undergoes ring-opening to generate a highly stabilized benzylic-type radical. This intermediate can then be trapped by another radical species present in the reaction mixture, leading to the final product. acs.orgnih.gov

This ring-opening reaction serves as strong evidence for the intermediacy of the pyridinyl radical. acs.org

Table 2: Mechanistic Probe Experiment for Pyridinyl Radical Formation

SubstrateConditionsProduct(s)YieldMechanistic Implication
4-Cyclopropylpyridine (4b)Photochemical organocatalysis with an allylic partnerRing-opened allylated product (5b)45%Formation of a C4-pyridinyl radical, which undergoes ring-opening before coupling.

This table describes the use of 4-cyclopropylpyridine as a radical clock to support a proposed photochemical reaction mechanism. Data sourced from J. Am. Chem. Soc. 2022, 145, 1, 638–646. acs.org

Another area of mechanistic interest is in transition metal-catalyzed reactions. While studies on 4-cyclopropylpyridine are limited, related investigations on (2-pyridyl)alkylidenecyclopropanes with gold(III) salts have revealed a novel ring-opening pathway. uzh.ch In this case, coordination of the pyridine nitrogen to the gold center facilitates the cleavage of the proximal C-C bond of the cyclopropyl ring through a concerted, σ-bond metathesis-type process. uzh.ch This contrasts with more common mechanisms involving oxidative addition or carbocation formation and highlights the directing role the pyridine moiety can play in activating adjacent strained rings.

The stability and reactivity of intermediates are central to understanding the reaction pathways. For example, in Sandmeyer-type reactions of aminocyclopropylpyridines, the instability of the corresponding 2-pyridinediazonium ion can lead to heterolytic cleavage and reaction with solvent molecules, competing with the desired halogenation. vt.edu This indicates that the electronic properties of the cyclopropyl-substituted pyridine ring can significantly influence the lifetime and reaction pathways of key intermediates.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Cyclopropylpyridine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 4-Cyclopropylpyridine (B1598168) hydrochloride in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity of all proton and carbon atoms can be meticulously mapped.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei within the molecule. nih.gov

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 4-Cyclopropylpyridine hydrochloride, the protonation of the pyridine (B92270) nitrogen leads to significant downfield shifts for the aromatic protons compared to the free base. The spectrum is expected to show distinct signals for the pyridinium (B92312), aromatic, and cyclopropyl (B3062369) protons. The N-H proton typically appears as a broad singlet due to solvent exchange and quadrupolar coupling. The aromatic region displays an AA'BB' system, characteristic of 4-substituted pyridines, appearing as two distinct doublets. The cyclopropyl group presents more complex signals, with a downfield methine proton and upfield methylene (B1212753) protons, all showing characteristic splitting patterns due to geminal and vicinal coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridinium (N-H)> 10.0Broad Singlet
Aromatic (H-2, H-6)~8.5 - 8.8Doublet
Aromatic (H-3, H-5)~7.5 - 7.8Doublet
Cyclopropyl (CH)~2.0 - 2.3Multiplet
Cyclopropyl (CH₂)~1.0 - 1.4Multiplet
Cyclopropyl (CH₂)~0.8 - 1.1Multiplet

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon environments. The signals for the pyridine ring carbons are found in the aromatic region, with the C4 carbon (attached to the cyclopropyl group) and C2/C6 carbons being significantly deshielded. The carbons of the cyclopropyl group appear in the aliphatic region at characteristically high field values.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-4)~160 - 165
Aromatic (C-2, C-6)~145 - 150
Aromatic (C-3, C-5)~125 - 130
Cyclopropyl (CH)~15 - 20
Cyclopropyl (CH₂)~10 - 15

¹⁵N NMR Spectroscopy : Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common, can provide direct information about the nitrogen atom. For this compound, a single signal would be expected in the region characteristic of protonated pyridinium nitrogens. This technique is particularly useful for studying protonation states and hydrogen bonding interactions involving the nitrogen atom. rsc.org

Two-dimensional (2D) NMR experiments are essential for establishing definitive atomic connectivity by correlating signals from the 1D spectra. slideshare.net

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a crucial cross-peak between the aromatic protons at positions 2 and 3 (and 6 and 5), confirming their adjacency on the pyridine ring. Additionally, correlations would be observed between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the three-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : Also known as HSQC, this experiment correlates proton signals with the signals of directly attached carbons. princeton.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at ~8.6 ppm would show a cross-peak to the carbon signal at ~147 ppm, assigning them as H2/H6 and C2/C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds, and is critical for connecting different fragments of the molecule. princeton.edu The most important correlation for this structure would be a cross-peak between the cyclopropyl methine proton and the C4 carbon of the pyridine ring, definitively proving the point of attachment. Other key correlations would include the H2/H6 protons to the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. harvard.edu This is useful for confirming stereochemistry and conformation. In this molecule, NOESY would show cross-peaks between the cyclopropyl methine proton and the adjacent aromatic protons (H-3 and H-5), providing further evidence for the proposed structure and its spatial arrangement.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. americanpharmaceuticalreview.comyoutube.com These two methods are often complementary, as some vibrational modes may be more active in one technique than the other. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. encyclopedia.pub The spectrum of this compound would be characterized by a very broad and strong absorption in the 2500-3300 cm⁻¹ region, which is indicative of the N⁺-H stretching vibration of the pyridinium salt. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1500-1650 cm⁻¹ region. The cyclopropyl C-H stretching is often observed at a slightly higher frequency (~3100-3000 cm⁻¹) than typical alkane C-H stretches.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. encyclopedia.pub It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric ring breathing mode of the pyridine ring would be a prominent feature in the Raman spectrum. The vibrations of the cyclopropyl ring would also give rise to characteristic Raman signals.

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Activity
PyridiniumN⁺-H Stretch2500 - 3300 (broad)IR
AromaticC-H Stretch3000 - 3100IR, Raman
CyclopropylC-H Stretch3000 - 3100IR, Raman
Pyridine RingC=C, C=N Stretch1500 - 1650IR, Raman
Pyridine RingRing Breathing~1000Raman

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. researchgate.net

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule and its fragments. nih.govresearchgate.net For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion (the cation, [C₈H₉N + H]⁺). This highly accurate mass measurement (e.g., 120.0807) allows for the unambiguous confirmation of the molecular formula C₈H₁₀N⁺, distinguishing it from any other combination of atoms that might have the same nominal mass. springernature.com

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce product ions. mdpi.comnih.gov The resulting fragmentation pattern provides detailed structural information. chromatographyonline.com For the 4-cyclopropylpyridinium cation (m/z ≈ 120), the precursor ion would be isolated and fragmented. The fragmentation pattern would be expected to show characteristic losses that confirm the structure.

Key Fragmentation Pathways :

Loss of Cyclopropyl Radical : A primary fragmentation would involve the cleavage of the bond between the pyridine ring and the cyclopropyl group, resulting in the loss of a cyclopropyl radical (•C₃H₅, 41 Da) to produce a pyridinium ion fragment at m/z 79.

Loss of Ethylene (B1197577) : Another common pathway for cyclopropyl-substituted aromatics is the rearrangement and loss of a neutral ethylene molecule (C₂H₄, 28 Da), which would lead to a fragment ion at m/z 92.

This fragmentation data provides conclusive evidence for the presence and connectivity of the cyclopropyl substituent on the pyridine ring.

Precursor Ion (m/z) Proposed Fragment Neutral Loss Product Ion (m/z)
120Pyridinium ion•C₃H₅79
120Rearranged ionC₂H₄92

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopropyl and pyridine rings relative to each other. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety.

A typical X-ray crystallographic analysis involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. This initial model is then refined to best fit the experimental data.

While specific crystallographic data for this compound is not publicly available, the expected findings would be presented in a table similar to the one below, which is standard for such analyses.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₈H₁₂ClN
Formula Weight157.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)109.5
γ (°)90
Volume (ų)1030.5
Z4
Calculated Density (g/cm³)1.018
R-factor (%)4.5

Note: The data presented in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic study.

Chromatographic and Elemental Analysis Techniques for Purity and Composition Assessment

The purity and elemental composition of this compound are critical parameters for its use in research and development. A combination of chromatographic and elemental analysis techniques would be employed for this assessment.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the components of a mixture, thereby assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be developed. The compound would be dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase would then be used to elute the compound, and its purity would be determined by the area of its corresponding peak in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. While this compound itself is a salt and non-volatile, it could be analyzed by GC after conversion to its more volatile free base, 4-cyclopropylpyridine. The purity would be determined by comparing the peak area of the main component to the total area of all peaks.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in a compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound and to support its purity. For this compound (C₈H₁₂ClN), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the identity and purity of the compound.

Interactive Data Table: Theoretical vs. Experimental Elemental Analysis of this compound

ElementTheoretical (%)Experimental (%) (Hypothetical)
Carbon (C)60.9560.89
Hydrogen (H)7.677.71
Chlorine (Cl)22.4922.45
Nitrogen (N)8.888.85

Note: The experimental data in this table is hypothetical and illustrates the expected results for a pure sample.

Theoretical and Computational Chemistry Studies of 4 Cyclopropylpyridine Hydrochloride

Quantum Mechanical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and molecular geometry of chemical compounds. mit.eduresearchgate.net These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular properties.

For 4-Cyclopropylpyridine (B1598168) hydrochloride, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set are commonly employed to determine its molecular geometry and electronic properties. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative Calculated Geometric Parameters for 4-Cyclopropylpyridine

ParameterBond Length (Å)Bond Angle (°)
C-C (cyclopropyl)1.50 - 1.52
C-C (pyridine-cyclopropyl)1.48 - 1.50
C-N (pyridine)1.33 - 1.35
C-C (pyridine)1.38 - 1.40
C-N-C (pyridine)116 - 118
C-C-C (pyridine)118 - 120
C-C-H (cyclopropyl)117 - 119

Note: These are typical value ranges and can vary based on the specific computational method and basis set used.

Energy Minimization and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For 4-Cyclopropylpyridine hydrochloride, the orientation of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring is of particular interest.

Energy minimization calculations are performed to identify the most stable conformation, known as the global minimum, as well as other low-energy conformers. libretexts.org These calculations map the potential energy surface of the molecule as a function of specific dihedral angles. The results of these analyses can reveal the preferred orientation of the cyclopropyl group, which can be influenced by steric and electronic effects. For instance, calculations might explore the rotational barrier around the C-C bond connecting the cyclopropyl and pyridine moieties. ethz.ch

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.netnih.govajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For this compound, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO may be distributed over the pyridine ring and the cyclopropyl group. The energies of these orbitals and their gap can be calculated using DFT methods. researchgate.net This information is crucial for understanding the molecule's reactivity in various chemical reactions. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Gap for 4-Cyclopropylpyridine

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are illustrative and depend on the computational level of theory.

Prediction of Spectroscopic Parameters of this compound (NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

¹H and ¹³C NMR Chemical Shifts: The prediction of NMR chemical shifts is a valuable application of computational chemistry. nmrdb.orglibretexts.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions can be correlated with experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or conformational dynamics. biorxiv.org

Infrared (IR) Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. cheminfo.orgcheminfo.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), the vibrational modes and their corresponding frequencies can be determined. q-chem.com These predicted frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes of the cyclopropyl and pyridine moieties. nih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

For reactions involving this compound, computational studies can investigate various mechanistic possibilities. For example, if the pyridine nitrogen acts as a nucleophile or a base, calculations can model the reaction coordinate, determine activation energies, and predict the structures of transition states and products. These studies provide a molecular-level understanding of the reaction dynamics and can help in optimizing reaction conditions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Systems

In the solid state and in solution, molecules interact with each other through various intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. wikipedia.org For this compound, the protonated pyridine nitrogen can act as a hydrogen bond donor, and the chloride ion is a hydrogen bond acceptor.

Computational methods can be used to analyze these intermolecular interactions. nih.gov By studying clusters of molecules or using periodic boundary conditions to simulate a crystal lattice, it is possible to identify and characterize the hydrogen bonding networks. wikipedia.orglibretexts.org The strength and geometry of these hydrogen bonds can significantly influence the physical properties of the compound, such as its melting point and solubility. nih.govdtu.dk

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. researchgate.netmdpi.comnih.govmdpi.com3ds.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules, providing insights into conformational changes, molecular flexibility, and stability. univie.ac.atnih.gov

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in solution or in a lipid bilayer. These simulations can reveal how the molecule interacts with its surroundings and how its conformation fluctuates over time. This information is particularly valuable for understanding the behavior of the molecule in biological systems or in materials science applications. mdpi.com

Role of 4 Cyclopropylpyridine Hydrochloride in Advanced Chemical Synthesis and Materials Science

4-Cyclopropylpyridine (B1598168) Hydrochloride as a Key Building Block in Heterocyclic Synthesis

4-Cyclopropylpyridine hydrochloride is a versatile starting material for the synthesis of a variety of substituted pyridines and other heterocyclic systems. chemenu.com The cyclopropyl (B3062369) moiety is a common structural motif in pharmaceutically active molecules and is often incorporated in structure-activity relationship studies. arkat-usa.org The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various chemical transformations.

One of the primary applications of this compound is in the generation of 4-cyclopropylpyridine, which can then undergo further functionalization. This can be achieved through neutralization of the salt. The resulting free base can participate in a range of reactions, including electrophilic and nucleophilic substitutions, to introduce additional functional groups onto the pyridine (B92270) ring.

For instance, derivatives of cyclopropylpyridines are utilized in the synthesis of complex molecules with potential biological activity. nih.gov The synthesis of various 2- and 4-cyclopropylpyridine derivatives has been reported, highlighting the accessibility of this class of compounds. While specific examples starting directly from this compound are not extensively detailed in the literature, its role as a precursor is implicit. The synthesis of 4-cyclo(propyl- and butyl)-1-ethylpyridinium bromides, for example, starts from 4-methylpyridinium salt, showcasing the reactivity of the pyridine core for the introduction of various substituents. arkat-usa.org

The table below summarizes some synthetic methods for preparing cyclopropylpyridine derivatives, which could be conceptually applied starting from this compound after its conversion to the free base.

Starting MaterialReagents and ConditionsProductReference
4-Vinylpyridine (B31050)Dimethylsulfonium methylide4-Cyclopropylpyridine
4-Picolyl chlorideAcrylate (B77674) ester/acrylonitrile, NaH4-Cyclopropylpyridine derivatives arkat-usa.org
ChloropropylpyridineMagnesium organic compoundsCyclopropylpyridine arkat-usa.org
Cyclopropylboronic acidPyridine bromides, Suzuki couplingCyclopropylpyridines arkat-usa.org

These methods underscore the potential of 4-cyclopropylpyridine, and by extension its hydrochloride salt, as a foundational element in the construction of more elaborate heterocyclic architectures. arkat-usa.org

Development of Ligands and Catalysts Derived from this compound

The pyridine nitrogen in 4-cyclopropylpyridine, readily accessible from its hydrochloride salt, provides a coordination site for metal ions, making it a valuable component in the design of ligands for catalysis. mdpi.com The electronic properties of the pyridine ring can be tuned by the cyclopropyl group, which can influence the catalytic activity of the resulting metal complexes.

While direct catalytic applications of this compound itself are not widely reported, its derivatives are employed in the synthesis of ligands for various catalytic processes. For example, pyridylphosphines, which can be synthesized from functionalized pyridines, are versatile ligands in catalysis. mdpi.com The development of chiral catalysts and ligands is a significant area of research, with applications in asymmetric synthesis. nih.gov

The synthesis of bipyridine and terpyridine derivatives, which are excellent chelating ligands, often starts from substituted pyridines. vu.lt These ligands form stable complexes with a variety of transition metals and have been used in catalysis and supramolecular chemistry. nih.gov The cyclopropyl group can introduce specific steric and electronic effects that can be beneficial for certain catalytic transformations.

The following table presents examples of catalytically active systems derived from pyridine-based ligands, illustrating the potential applications of ligands derived from 4-cyclopropylpyridine.

Ligand TypeMetalCatalytic ApplicationReference
Pyridine-phosphineNickel, PalladiumEthene oligomerization, hydrocarboxylation mdpi.com
BipyridineVariousVarious coupling reactions mdpi.com
TerpyridineVariousC-C bond formation, hydrofunctionalization nih.gov
Chiral Pyridyldiazabicyclo[3.3.0]octanes-Selective α4β2-nAChR Ligands nih.gov

These examples highlight the importance of substituted pyridines as precursors to a wide range of ligands and catalysts. The unique properties conferred by the cyclopropyl group make this compound a promising starting point for the development of novel catalytic systems.

Precursor to Functional Materials and Polymers

This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers and materials. vu.lt The pyridinium (B92312) salt itself can be incorporated into polymeric structures, leading to materials with interesting properties such as ion conductivity or responsiveness to external stimuli. nih.gov

The synthesis of polymers containing pyridine or pyridinium moieties has been explored for various applications, including the development of smart materials. For instance, quaternized poly(4-vinylpyridine) can form self-assembled structures. While not directly involving the cyclopropyl derivative, this demonstrates the potential for creating structured materials from pyridinium-containing polymers.

Furthermore, functionalization of the pyridine ring of 4-cyclopropylpyridine can lead to monomers suitable for polymerization. For example, the introduction of a polymerizable group, such as a vinyl or acrylate group, would allow for its incorporation into polymer chains. The resulting polymers would possess the unique electronic and steric characteristics of the cyclopropylpyridine moiety.

The table below outlines some general approaches to the synthesis of functional polymers from pyridine-containing monomers.

Monomer TypePolymerization MethodPotential ApplicationReference
Vinylpyridinium saltsRadical polymerizationPolyelectrolytes, smart materials nih.gov
Acrylate/methacrylate with pendant pyridineAtom Transfer Radical Polymerization (ATRP)Soluble polymers with low glass-transition temperatures researchgate.net
Quaternary ammonium (B1175870) salt polymersVarious polymerization typesFlocculants, paper additives, antistatic agents mdpi.com

The synthesis of functional materials often involves the precise control over the material's architecture at the molecular level. pnnl.gov The unique structure of this compound makes it a candidate for creating materials with tailored properties for applications in areas such as electronics and biomedical devices. vu.lt

Exploration of Structure-Reactivity Relationships in Derivatives of this compound

The study of structure-reactivity relationships is crucial for understanding and predicting the chemical behavior of molecules. In the case of this compound and its derivatives, the interplay between the electronic nature of the pyridine ring, the steric and electronic effects of the cyclopropyl group, and the presence of the hydrochloride salt influences their reactivity. researchgate.net

The cyclopropyl group, due to its strained ring structure, can exhibit electronic effects similar to a double bond, donating electron density to the attached aromatic ring through σ-π conjugation. This can affect the regioselectivity of electrophilic substitution reactions on the pyridine ring. Conversely, the pyridinium cation in the hydrochloride salt is electron-deficient, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

Studies on related cyclopropylpyridine derivatives provide insights into these relationships. For example, the synthesis of enantiopure cyclopropane-bearing pyridyldiazabicyclo[3.3.0]octanes as selective α4β2-nAChR ligands highlights how the cyclopropyl group contributes to the desired biological activity and selectivity. nih.gov The reactivity of brominated cyclopropylpyridines in cross-coupling reactions is also a subject of study, where the position of the bromine and the cyclopropyl group on the pyridine ring dictates the reaction outcome.

The following table summarizes key aspects of the structure-reactivity relationship in cyclopropylpyridine derivatives.

Structural FeatureInfluence on ReactivityExample Application/StudyReference
Cyclopropyl groupElectronic donation (σ-π conjugation), steric hindranceInfluences regioselectivity in substitution reactions; contributes to biological activity nih.gov
Pyridinium cationElectron-withdrawing effectActivates the ring for nucleophilic substitution researchgate.net
Halogen substituentsLeaving group ability in cross-coupling reactionsSynthesis of complex molecules via Suzuki or other coupling reactions
Position of substituentsDictates steric accessibility and electronic effectsAffects reaction rates and product distribution

Understanding these structure-reactivity relationships is essential for the rational design of new synthetic routes and the development of novel compounds with desired properties, starting from building blocks like this compound. researchgate.net

Applications in Supramolecular Chemistry

The hydrochloride salt of 4-cyclopropylpyridine, being a pyridinium salt, has the potential to participate in the formation of supramolecular assemblies through non-covalent interactions. researchgate.net These interactions include hydrogen bonding, ion-ion interactions, and π-π stacking.

The pyridinium proton can form strong hydrogen bonds with the chloride anion, as well as with other hydrogen bond acceptors. iucr.orgworktribe.com These interactions can lead to the formation of well-defined one-, two-, or three-dimensional structures in the solid state. The crystal packing of pyridinium salts is often governed by a network of such hydrogen bonds. iucr.orgworktribe.comsemanticscholar.org

The aromatic pyridine ring can also engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular architecture. The presence of the cyclopropyl group can influence the packing of the molecules in the crystal lattice, potentially leading to novel supramolecular motifs.

While specific studies on the supramolecular chemistry of this compound are limited, the principles governing the self-assembly of pyridinium salts are well-established. researchgate.netsemanticscholar.org The table below highlights the key non-covalent interactions that can drive the formation of supramolecular structures in pyridinium hydrochlorides.

Interaction TypeDescriptionPotential Structural MotifReference(s)
N-H···Cl⁻ Hydrogen BondingStrong interaction between the pyridinium proton and the chloride anion.Chains, sheets, or more complex networks. iucr.orgworktribe.com iucr.orgworktribe.comsemanticscholar.org
C-H···Cl⁻ Hydrogen BondingWeaker hydrogen bonds between carbon-bound hydrogens and the chloride anion.Can contribute to the overall stability of the crystal packing. researchgate.net
π-π StackingInteraction between the aromatic rings of the pyridinium cations.Columnar or layered structures. researchgate.net
Ion-Ion InteractionsElectrostatic attraction between the pyridinium cation and the chloride anion.Fundamental to the formation of the salt crystal lattice. semanticscholar.org

The ability of this compound to form predictable supramolecular structures makes it a potential building block in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. researchgate.net

Emerging Research Directions and Future Perspectives for 4 Cyclopropylpyridine Hydrochloride Studies

Unexplored Synthetic Routes and Methodologies for Enhanced Efficiency

While several methods exist for the synthesis of cyclopropylpyridines, the quest for greater efficiency, sustainability, and access to novel derivatives continues to drive research into new synthetic strategies. arkat-usa.org Current methods include the reaction of vinylpyridines with diazocompounds, Suzuki coupling of cyclopropylboronic acid with bromopyridines, and the alkylation of 4-methylpyridinium salts. arkat-usa.orgacs.org However, these approaches can sometimes be limited by multiple steps, the cost of reagents, or the availability of starting materials. arkat-usa.org

Future explorations are likely to focus on several key areas:

Novel Catalytic Systems: The development of new heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), could offer improved efficiency, selectivity, and catalyst recyclability for constructing the 4-cyclopropylpyridine (B1598168) scaffold. numberanalytics.com

Biomass-Derived Feedstocks: Investigating the use of renewable, biomass-derived materials as starting points for pyridine (B92270) synthesis presents a sustainable alternative to fossil fuel-based feedstocks. numberanalytics.com This green chemistry approach could lead to novel and environmentally friendly pathways to 4-cyclopropylpyridine and its analogues.

Advanced Rearrangement Reactions: The discovery and application of novel rearrangement reactions, such as specific sigmatropic rearrangements, could provide powerful and elegant methods for forming the pyridine ring system with the cyclopropyl (B3062369) substituent already in place. numberanalytics.com

Ring-Closing Metathesis (RCM): RCM has proven effective for constructing cyclopropylated quaternary carbons in carbocyclic nucleosides and could be adapted for the synthesis of 4-cyclopropylpyridine analogues, offering a versatile route to complex structures. nih.gov

Table 1: Comparison of Potential Future Synthetic Strategies

MethodologyPotential AdvantagesKey Challenges
Novel Heterogeneous CatalysisEnhanced efficiency, catalyst recyclability, ease of separation. numberanalytics.comDevelopment and optimization of new, robust catalysts. numberanalytics.com
Biomass-Derived MaterialsSustainable, potentially lower cost, access to novel derivatives. numberanalytics.comAvailability and efficient processing of suitable biomass feedstocks. numberanalytics.com
Novel Rearrangement ReactionsHigh atom economy, formation of complex structures in a single step. numberanalytics.comDiscovery and understanding of new rearrangement pathways.
Ring-Closing Metathesis (RCM)Versatility in constructing complex ring systems, proven for related structures. nih.govSynthesis of suitable acyclic precursors.

Novel Reactivity Patterns and Unconventional Transformations of 4-Cyclopropylpyridine Hydrochloride

The reactivity of 4-cyclopropylpyridine is characterized by the interplay between the pyridine ring and the cyclopropyl group. The cyclopropyl moiety is known to be a relatively reactive group, often serving as an intermediate in organic synthesis. arkat-usa.org Future research is expected to uncover and exploit novel reactivity patterns beyond standard functionalizations.

A significant area of exploration involves the catalytic activation of the cyclopropyl ring or the pyridine core to participate in unconventional transformations. For instance, a gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition has been demonstrated with 2-(1-alkynyl)-cyclopropyl pyridines, leading to the efficient synthesis of complex fused heterocyclic systems. rsc.org This highlights the potential of using transition metal catalysis to unlock new reaction pathways.

Future research could investigate:

Controlled Ring-Opening Reactions: Developing selective methods to open the cyclopropyl ring could provide access to a variety of functionalized alkylpyridine derivatives that are otherwise difficult to synthesize.

C-H Bond Activation: Direct functionalization of the C-H bonds on either the pyridine ring or the cyclopropyl group offers a highly atom-economical approach to new derivatives, bypassing the need for pre-functionalized substrates.

Photoredox Catalysis: Utilizing visible light-driven catalysis could enable novel, mild transformations that are not accessible through traditional thermal methods, potentially leading to new types of cycloadditions or cross-coupling reactions.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms represents a significant leap forward for the synthesis of this compound and its derivatives. numberanalytics.com Flow chemistry, where reactions are performed in a continuous stream rather than in a batch flask, offers numerous advantages, including enhanced heat and mass transfer, reduced reaction times, and improved safety, particularly for highly exothermic or hazardous reactions. numberanalytics.comthieme-connect.com

The synthesis of various pyridine derivatives has already been successfully adapted to flow chemistry environments. rsc.orgnih.govbeilstein-journals.org For example, flow microreactors have been used for the synthesis of disubstituted pyridines under conditions that would be challenging in batch, such as avoiding cryogenic temperatures. rsc.org Fully automated, multi-step continuous flow processes have been developed for complex heterocycles like imidazo[1,2-a]pyridines, demonstrating the power of this technology to streamline synthesis and purification. nih.govacs.org

Key benefits for 4-cyclopropylpyridine synthesis include:

Improved Safety: Continuous flow reactors can safely handle exothermic reactions due to their high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the risk of thermal runaways. thieme-connect.com

Scalability: Processes developed on a lab scale in flow reactors can often be scaled up more easily and predictably for industrial production. numberanalytics.com

Efficiency and Speed: Reduced reaction times and the potential for integrating reaction, work-up, and purification steps can significantly accelerate the synthesis of target molecules and libraries of derivatives. nih.gov

The automated synthesis of radiolabeled pyridine-based agents has also been demonstrated, showcasing the technology's capability for producing specialized chemical probes with high efficiency and safety. researchgate.netuchicago.edu Adapting these automated and flow methodologies to the synthesis of this compound could revolutionize its production and enable high-throughput screening of its derivatives for various applications.

Advanced Theoretical Modeling Challenges and Opportunities

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of molecules like 4-cyclopropylpyridine. arkat-usa.org Experimental and theoretical studies have shown that 4-cyclopropylpyridine exists as a mixture of conformers, primarily the "bisected" and "perpendicular" forms, which influences its properties and reactivity. researchgate.netresearchgate.net

Challenges:

Conformational Dynamics: Accurately modeling the conformational flexibility and the energy landscape of the cyclopropyl group relative to the pyridine ring is a key challenge. The small energy difference between conformers requires high-level computational methods for precise predictions. researchgate.net

Reaction Mechanisms: Elucidating the mechanisms of novel catalytic reactions involving 4-cyclopropylpyridine requires sophisticated modeling to map out transition states and reaction pathways, especially for complex multi-step transformations.

Opportunities:

Predictive Design: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential, of new 4-cyclopropylpyridine derivatives. bohrium.comeurjchem.comresearchgate.net This allows for the in-silico design of molecules with desired electronic or redox properties before their synthesis. mdpi.com

Structure-Property Relationships: Theoretical modeling can establish clear structure-activity and structure-property relationships, guiding the synthesis of derivatives with optimized characteristics for specific applications. nih.gov By comparing calculated data (e.g., NMR chemical shifts) with experimental results, models can be refined to provide highly accurate descriptions of chemical structures. arkat-usa.orgresearchgate.net

Potential for Enantioselective Synthesis Utilizing Chiral Derivatives

The creation of chiral molecules containing a cyclopropane (B1198618) ring is a significant area of modern organic synthesis, particularly for applications in medicinal chemistry. rsc.org The development of enantioselective methods to synthesize chiral derivatives of 4-cyclopropylpyridine is a major future perspective, as stereochemistry often plays a critical role in biological activity.

Research has shown that chiral cyclopropane-containing pyridine ligands can act as potent and selective agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), with potential applications as antidepressants. nih.govnih.gov In these cases, the specific stereochemistry of the cyclopropyl group and other chiral centers is crucial for high-affinity binding and desired functional activity. nih.gov

Future research in this area will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts, such as ruthenium(II)-phenyloxazoline complexes or chiral phosphoric acids, could enable the direct enantioselective cyclopropanation of a pyridine-containing substrate to produce chiral 4-cyclopropylpyridine derivatives with high enantiomeric excess. nih.govresearchgate.net

Synthesis of Chiral Building Blocks: Developing efficient routes to enantiomerically pure 4-cyclopropylpyridine-based building blocks would facilitate their incorporation into larger, complex molecules.

Bioisosteric Replacement: Chiral cyclopropyl groups can serve as bioisosteres for other chemical motifs, like phenyl rings or alkynes, potentially leading to drug analogues with improved pharmacokinetic profiles. rsc.org The enantioselective synthesis of 4-cyclopropylpyridine derivatives would expand the toolbox for this type of molecular design.

The successful synthesis of chiral cyclopropyl nucleoside analogues via asymmetric reactions underscores the feasibility and importance of these approaches. nih.govnih.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for generating molecular diversity efficiently. tcichemicals.comorganic-chemistry.org The Passerini and Ugi reactions are cornerstone MCRs that are widely used in medicinal chemistry to create peptide-like structures and complex heterocyclic scaffolds. organic-chemistry.orgnih.gov

A significant future direction is the incorporation of this compound, or its functionalized derivatives, into MCRs. While direct use of the hydrochloride salt may be challenging, its corresponding free base or derivatives containing suitable functional groups (e.g., aldehyde, amine, carboxylic acid) could serve as key building blocks.

Ugi Reaction: A hypothetical 4-cyclopropylpyridine-2-carboxaldehyde could be used as the aldehyde component in an Ugi four-component reaction, along with an amine, an isocyanide, and a carboxylic acid. organic-chemistry.org This would rapidly generate a library of diverse α-aminoacyl amide derivatives, each bearing the 4-cyclopropylpyridine scaffold. The use of pyridine aldehydes in Ugi reactions has been previously demonstrated. mdpi.com

Passerini Reaction: Similarly, a 4-cyclopropylpyridine-based aldehyde could participate in a Passerini three-component reaction with a carboxylic acid and an isocyanide to yield α-acyloxycarboxamides. nih.govcdnsciencepub.com This reaction offers a straightforward path to ester and amide-containing molecules. nih.gov

The combination of MCRs with the 4-cyclopropylpyridine scaffold provides a highly efficient strategy for diversity-oriented synthesis. nih.gov This approach allows for the systematic variation of multiple substituents around the core structure, facilitating the rapid exploration of chemical space and the optimization of lead compounds in drug discovery programs. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for 4-cyclopropylpyridine hydrochloride, and how can reaction efficiency be assessed?

The synthesis of this compound typically involves nucleophilic substitution or cyclopropanation reactions. For example, substituting a leaving group (e.g., chloride) on the pyridine ring with a cyclopropyl moiety under palladium catalysis is a common approach . Reaction efficiency can be assessed using:

  • Yield optimization : Varying temperature (e.g., 80–120°C), solvent polarity (DMF, THF), and catalyst loading.
  • Purity analysis : HPLC or GC-MS to monitor byproducts like unreacted starting materials or oxidized derivatives (e.g., pyridine N-oxide) .
  • Kinetic studies : Time-course experiments to identify rate-limiting steps.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropyl proton splitting patterns and pyridine ring substitution (e.g., δ 8.5–8.7 ppm for pyridine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C8H10ClN, MW 159.65 g/mol) .
  • Elemental analysis : Confirming Cl<sup>−</sup> content via titration or ion chromatography .

Q. What safety protocols are critical when handling this compound in the laboratory?

Adhere to HazCom 2012 and GHS guidelines:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may release toxic gases (e.g., HCl) under decomposition .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the cyclopropyl group to pyridine derivatives?

Strategies include:

  • Catalyst selection : Palladium(II) acetate with ligands (e.g., XPhos) for cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclopropyl precursors.
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions like ring-opening of cyclopropane .

Q. How should contradictory data in pharmacological studies of 4-cyclopropylpyridine derivatives be addressed?

Contradictions in bioactivity data (e.g., variable IC50 values) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Solubility issues : Use co-solvents (DMSO) at ≤0.1% to avoid cytotoxicity .
  • Metabolic instability : Conduct microsomal stability assays to identify rapid degradation pathways .

Q. What computational approaches are effective for predicting the reactivity of this compound in drug design?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using PyMOL or AutoDock .
  • QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.